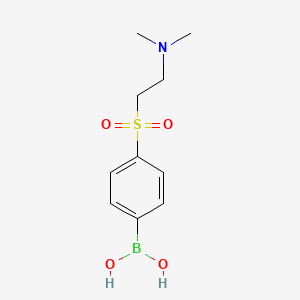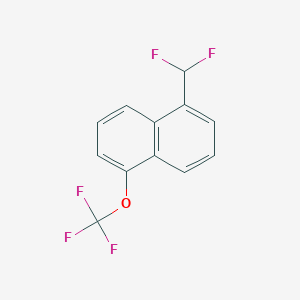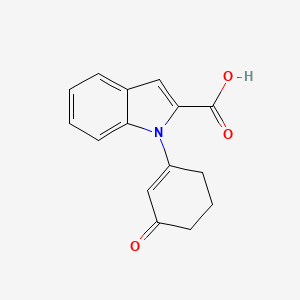
5-Bromo-6-chloro-1H-indazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Bromo-6-chloro-1H-indazole-3-carbonitrile est un composé organique hétérocyclique qui appartient à la famille des indazoles. Les indazoles sont connus pour leur large éventail d'activités biologiques et sont souvent utilisés comme éléments constitutifs en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Bromo-6-chloro-1H-indazole-3-carbonitrile implique généralement plusieurs étapes à partir de précurseurs disponibles dans le commerce. Une méthode courante implique la nitration du 1-bromo-2-chloro-4-méthylbenzène pour produire du 1-bromo-2-chloro-4-nitrobenzène. Cet intermédiaire est ensuite réduit en 5-bromo-4-chloro-2-méthylaniline, qui subit une cyclisation pour former le 6-bromo-5-chloro-1H-indazole. Enfin, le groupe nitrile est introduit pour obtenir le this compound .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées dans la littérature. L'approche générale impliquerait l'optimisation de la voie de synthèse pour une production à grande échelle, en mettant l'accent sur le rendement, la pureté et la rentabilité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Bromo-6-chloro-1H-indazole-3-carbonitrile peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs nucléophiles ou électrophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de cyclisation : Il peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Substitution : Des réactifs tels que l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés d'indazole fonctionnalisés, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation du composé.
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme précurseur dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Il sert de composé principal dans la découverte et le développement de médicaments, en particulier dans la conception d'inhibiteurs de kinases et d'autres agents thérapeutiques.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et de matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du this compound n'est pas entièrement compris. Comme d'autres dérivés d'indazole, il est supposé interagir avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, pour exercer ses effets biologiques. Ces interactions peuvent moduler diverses voies de signalisation, conduisant aux activités biologiques observées.
Applications De Recherche Scientifique
5-Bromo-6-chloro-1H-indazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-chloro-1H-indazole-3-carbonitrile is not fully understood. like other indazole derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. These interactions can modulate various signaling pathways, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Bromo-1H-indazole-5-carbonitrile
- Acide 5-chloro-1H-indazole-3-carboxylique
- 5,7-Dichloro-1H-indazole
- 3-Bromo-5,7-dichloro-1H-indazole
Unicité
Le 5-Bromo-6-chloro-1H-indazole-3-carbonitrile est unique en raison du positionnement spécifique des groupes bromo, chloro et nitrile sur le cycle indazole. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C8H3BrClN3 |
|---|---|
Poids moléculaire |
256.48 g/mol |
Nom IUPAC |
5-bromo-6-chloro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13) |
Clé InChI |
VAOTTYUQWKSNBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Cl)NN=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)


![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)

![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)

![(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11857679.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)



![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)

